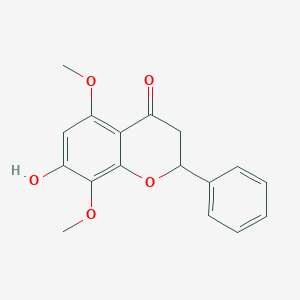

7-Hydroxy-5,8-dimethoxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-7,9,13,19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDGNPJTSCOMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635882 | |

| Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54377-24-1 | |

| Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Scarcity: A Technical Guide to the Isolation of Flavanones Structurally Related to 7-Hydroxy-5,8-dimethoxyflavanone

A comprehensive search of scientific literature reveals no specific data on the natural sources or isolation of 7-Hydroxy-5,8-dimethoxyflavanone. This guide, therefore, focuses on the isolation and characterization of structurally similar flavanones, providing researchers, scientists, and drug development professionals with a foundational understanding and practical protocols applicable to this class of compounds.

This technical guide pivots to two closely related and naturally occurring flavanones: (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone and (S)-5,7-dihydroxy-6,8-dimethyl-flavanone (also known as demethoxymatteucinol). The methodologies detailed herein for the extraction, separation, and purification of these compounds from their natural matrices offer a robust starting point for the prospective isolation of other analogous flavanones.

Natural Sources of Structurally Similar Flavanones

The primary sources for the two identified flavanones are concentrated within the Syzygium genus of the Myrtaceae family, with one compound also found in a fern species.

| Compound Name | Synonym | Natural Source(s) |

| (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone | Syzygium campanulatum Korth (leaves)[1] | |

| (S)-5,7-dihydroxy-6,8-dimethyl-flavanone | Demethoxymatteucinol | Syzygium aqueum (leaves)[2][3][4], Syzygium jambos (Linn.) Alston (flower)[3], Matteuccia struthiopteris (rhizomes)[3], Syzygium samarangense (leaves)[3][5], Cleistocalyx operculatus (buds)[3][5] |

Spectroscopic Data of Related Flavanones

The structural elucidation of these flavanones relies on a combination of spectroscopic techniques. Below is a summary of the reported data for (S)-5,7-dihydroxy-6,8-dimethyl-flavanone isolated from Syzygium aqueum.

| Spectroscopic Technique | Key Data Points for (S)-5,7-dihydroxy-6,8-dimethyl-flavanone |

| UV-Vis Spectroscopy | Maximum wavelengths at 347 nm (band I) and 296 nm (band II). A shift in band II to 340 nm and 339 nm is observed after the addition of NaOH and CH₃COONa, respectively. No change was noted with the addition of CH₃COONa/H₃BO₃ and AlCl₃.[2] |

| ¹H-NMR Spectroscopy | The spectrum showed the presence of 16 protons.[2] |

| ¹³C-NMR Spectroscopy | The spectrum indicated the presence of 15 carbons.[2] |

Generalized Experimental Protocols for Flavanone (B1672756) Isolation

The following protocols are a synthesis of the methodologies described in the literature for the isolation of (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone and (S)-5,7-dihydroxy-6,8-dimethyl-flavanone. These can be adapted for the targeted isolation of similar flavanone structures.

Extraction

a) Maceration with Ethanol (B145695):

-

Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Macerate the powdered material in ethanol at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethanolic extract.

b) Soxhlet Extraction with Methanol (B129727):

-

Pack the powdered, dried plant material into a thimble and place it in a Soxhlet extractor.

-

Extract continuously with methanol for several hours until the solvent running through the siphon tube is colorless.[2]

-

Evaporate the solvent from the extract under vacuum to yield the crude methanolic extract.

c) Hydroethanolic Extraction:

-

Macerate the plant material in a hydroethanolic solution (e.g., 70% ethanol in water).

-

Filter and concentrate the extract to remove the ethanol.

-

The resulting aqueous extract can then be subjected to further fractionation.

Fractionation and Purification

a) Liquid-Liquid Extraction:

-

Dissolve the crude extract in a suitable solvent system (e.g., methanol-water).

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Concentrate each fraction to yield sub-extracts with varying polarities.

b) Chromatographic Techniques:

-

Vacuum Liquid Chromatography (VLC):

-

Pack a sintered glass funnel with silica (B1680970) gel.

-

Apply the crude extract or a less polar fraction to the top of the column.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).[2]

-

-

Column Chromatography (CC):

-

Pack a glass column with silica gel.

-

Load the sample (adsorbed onto a small amount of silica gel) onto the column.

-

Elute with an appropriate solvent system, either isocratically or with a gradient.

-

Collect and analyze fractions by TLC.

-

-

Radial Chromatography:

-

This technique can be used as an alternative to column chromatography for the separation of fractions.[2]

-

-

Preparative Thin Layer Chromatography (Prep-TLC):

-

Apply the partially purified fraction as a band onto a preparative TLC plate.

-

Develop the plate in a suitable solvent system.

-

Visualize the separated bands under UV light.

-

Scrape the desired band from the plate and elute the compound with a polar solvent (e.g., methanol or acetone).

-

c) Recrystallization:

-

Dissolve the purified flavanone fraction in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals to obtain the pure compound.[2]

Visualizing the Isolation Workflow

The following diagrams illustrate the generalized workflows for the isolation of flavanones based on the described protocols.

Caption: Generalized workflow for flavanone isolation starting with maceration.

Caption: Alternative workflow for flavanone isolation using Soxhlet extraction.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. researchgate.net [researchgate.net]

- 5. Demethoxymatteucinol | C17H16O4 | CID 180550 - PubChem [pubchem.ncbi.nlm.nih.gov]

7-Hydroxy-5,8-dimethoxyflavanone chemical structure and properties

Disclaimer: Publicly available scientific literature and chemical databases contain limited detailed experimental data for 7-Hydroxy-5,8-dimethoxyflavanone. This guide provides the currently available information and supplements it with representative examples for methodologies and biological pathways based on structurally similar flavonoids to fulfill the core requirements of this request.

Introduction

This compound is a naturally occurring flavanone (B1672756), a class of flavonoids characterized by the C6-C3-C6 skeleton. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants and are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, and known biological activities of this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a chromanone ring system with a phenyl substituent at the 2-position. The A-ring of the chromanone is substituted with a hydroxyl group at the 7-position and methoxy (B1213986) groups at the 5- and 8-positions.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |

| CAS Number | 54377-24-1[1][2] |

| Molecular Formula | C₁₇H₁₆O₅[1] |

| Molecular Weight | 300.31 g/mol [2] |

| SMILES | COc1cc(O)c(OC)c2OC(CC(=O)c12)c1ccccc1[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | Not available in public domain |

| Boiling Point | Not available in public domain |

| Solubility | Not available in public domain |

| Appearance | Not available in public domain |

Spectral Data

Specific spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in publicly accessible databases. Research on this specific compound would require its isolation or synthesis followed by spectral analysis.

Biological Activity and Potential Signaling Pathways

Known Biological Activities

The primary biological activity reported for this compound is its antimicrobial properties. It has been identified as having activity against several microorganisms, although detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values are not widely published for this specific compound.

Potential Signaling Pathways (Representative Example)

While the specific signaling pathways modulated by this compound have not been elucidated, many flavonoids are known to interact with key cellular signaling cascades, particularly those involved in inflammation and cell proliferation. A common pathway targeted by flavonoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a representative mechanism of how a flavonoid might inhibit this pathway.

Experimental Protocols

Isolation of Flavonoids from Plant Material (General Protocol)

Since this compound is a natural product, a general protocol for its isolation would involve extraction and chromatographic separation.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., whole plant of Sarcandra hainanensis) is extracted with a suitable solvent such as methanol or ethanol at room temperature for an extended period or by using a Soxhlet apparatus.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds.

-

Purification: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Synthesis of a Flavanone (Representative Example)

Step 1: Synthesis of 2'-Hydroxychalcone (Claisen-Schmidt Condensation)

-

Dissolve the appropriate 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of a base (e.g., 40% KOH) dropwise to the stirred solution at room temperature.

-

Continue stirring for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

-

The precipitated solid (the chalcone) is filtered, washed with water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to Flavanone

-

Dissolve the purified chalcone (1 equivalent) in ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

-

Reflux the mixture for 4-12 hours, monitoring the disappearance of the chalcone by TLC.

-

After cooling, the reaction mixture is poured into cold water.

-

The precipitated flavanone is filtered, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Conclusion

This compound is a known natural product with potential antimicrobial activity. However, a comprehensive understanding of its physicochemical properties, detailed biological activities, and mechanism of action is currently limited by the scarcity of published research. The protocols and pathways described herein for similar flavonoids provide a framework for future investigation into this specific molecule. Further research, including detailed spectroscopic analysis, quantitative biological assays, and synthetic studies, is necessary to fully elucidate the therapeutic potential of this compound for researchers, scientists, and drug development professionals.

References

The Biosynthetic Pathway of 7-Hydroxy-5,8-dimethoxyflavanone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 7-Hydroxy-5,8-dimethoxyflavanone in plants. Due to the limited direct research on this specific compound, this guide presents a putative pathway constructed from the well-established general flavonoid biosynthesis pathway and known enzymatic reactions such as hydroxylations and O-methylations that occur on flavanone (B1672756) scaffolds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the biosynthesis and potential biotechnological production of this and related methoxylated flavanones.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of the core flavanone structure, naringenin (B18129). Subsequent modifications of the A-ring through a series of hydroxylation and O-methylation steps are hypothesized to yield the final product.

The key stages of the proposed pathway are:

-

Core Flavanone Synthesis: The pathway initiates with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to produce the central flavanone intermediate, (2S)-naringenin, which possesses hydroxyl groups at positions 5 and 7 of the A-ring.[1][2]

-

A-Ring Modification: Starting from naringenin, a sequence of hydroxylation and O-methylation reactions on the A-ring is necessary. The precise order of these steps can vary between plant species and is dependent on the substrate specificity of the involved enzymes. A plausible sequence is proposed as follows:

-

Hydroxylation at C-8: The introduction of a hydroxyl group at the C-8 position of naringenin is catalyzed by a Flavonoid 8-hydroxylase (F8H), leading to the formation of 5,7,8-trihydroxyflavanone.

-

O-Methylation: Subsequent regiospecific O-methylation of the hydroxyl groups at positions 5 and 8 is carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). It is hypothesized that two distinct OMTs are involved: a Flavonoid 5-O-methyltransferase (F5OMT) and a Flavonoid 8-O-methyltransferase (F8OMT). The action of these enzymes on 5,7,8-trihydroxyflavanone would result in the final product, this compound. It is also possible that a single OMT with broad substrate specificity could catalyze both methylation steps.

-

An alternative hypothesis is that methylation at the 7-position could occur prior to or intermittently with the other modification steps, catalyzed by a Flavonoid 7-O-methyltransferase (F7OMT). However, for the final product to retain a hydroxyl group at the 7-position, this position must remain unmethylated or be demethylated at a later stage, which is a less common reaction.

Data Presentation

While specific quantitative data for the biosynthesis of this compound is not available in the literature, the following tables summarize typical kinetic parameters for the key enzyme families involved in this proposed pathway, based on studies of related flavonoids.

Table 1: Kinetic Parameters of Key Enzymes in the General Flavanone Biosynthesis Pathway

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| PAL | L-Phenylalanine | 30 - 300 | 1.5 - 200 | Petroselinum crispum, Arabidopsis thaliana |

| C4H | trans-Cinnamic acid | 1 - 10 | 0.1 - 1.0 | Arabidopsis thaliana, Medicago sativa |

| 4CL | 4-Coumaric acid | 10 - 200 | 0.5 - 50 | Arabidopsis thaliana, Nicotiana tabacum |

| CHS | 4-Coumaroyl-CoA | 0.5 - 5 | 0.02 - 0.2 | Petroselinum crispum, Gerbera hybrida |

| CHI | Naringenin chalcone | 1 - 20 | 10 - 100 | Medicago sativa, Petunia hybrida |

Table 2: Representative Kinetic Parameters of Flavonoid Modifying Enzymes

| Enzyme Type | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| Flavonoid 8-hydroxylase (F8H) | Naringenin | 5 - 50 | 0.01 - 0.1 | Scutellaria baicalensis |

| Flavonoid 7-O-methyltransferase (F7OMT) | Naringenin | 10 - 100 | 0.05 - 0.5 | Mentha x piperita, Oryza sativa |

| Flavonoid O-methyltransferase (broad specificity) | Quercetin | 20 - 150 | 0.1 - 1.0 | Citrus depressa |

Note: The kinetic values presented are approximate ranges and can vary significantly depending on the specific enzyme, source organism, and assay conditions.

Experimental Protocols

This section details generalized protocols for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Protocol for Identification and Quantification of Flavanones by HPLC-MS

Objective: To identify and quantify flavanone intermediates and the final product in plant extracts.

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol (B129727) with 1% formic acid)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column

-

Mass spectrometer (e.g., Q-TOF or triple quadrupole)

-

Authentic standards of naringenin and, if available, hydroxylated and methoxylated intermediates.

Procedure:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of pre-chilled extraction solvent to the powdered tissue.

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 5-10 µL of the filtered extract into the HPLC-MS system.

-

Separate the compounds using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect the compounds using UV-Vis (e.g., at 280 nm and 340 nm) and mass spectrometry in both positive and negative ion modes.

-

Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or by detailed fragmentation analysis.

-

Quantify the compounds by generating a standard curve with authentic standards.

Protocol for Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the candidate enzymes (hydroxylases and OMTs) for in vitro characterization.

Materials:

-

Escherichia coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Sonicator

-

Centrifuge

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE equipment and reagents

Procedure:

-

Clone the coding sequence of the candidate gene into the expression vector.

-

Transform the expression plasmid into the E. coli expression strain.

-

Grow a 5 mL overnight culture of the transformed cells in LB medium with the appropriate antibiotic.

-

Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation at 5,000 rpm for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 rpm for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol for In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Materials:

-

Purified enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Substrate (e.g., naringenin, 5,7,8-trihydroxyflavanone)

-

Cofactors:

-

For P450 hydroxylases: NADPH, cytochrome P450 reductase

-

For O-methyltransferases: S-adenosyl-L-methionine (SAM)

-

-

Quenching solution (e.g., acetonitrile or methanol)

-

HPLC-MS system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate, and cofactors in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by HPLC-MS to identify and quantify the reaction product.

-

To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and measure the initial reaction rates.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway and a general experimental workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding 7-Hydroxy-5,8-dimethoxyflavanone and a series of structurally related natural flavanones. While specific data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its close analogs, offering valuable insights into the potential properties, biological activities, and synthesis of this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the knowns and the significant knowledge gaps in this area of flavonoid research.

Introduction

Flavanones, a subclass of flavonoids, are a diverse group of natural products known for their wide range of biological activities. Their basic structure, consisting of a C6-C3-C6 skeleton, allows for a multitude of substitution patterns, leading to a vast array of compounds with distinct physicochemical and pharmacological properties. The specific substitution pattern of hydroxyl and methoxyl groups on the flavanone (B1672756) core is a key determinant of their biological effects. This guide focuses on flavanones centered around the 7-hydroxy-5,8-dimethoxy substitution pattern, a motif that suggests potential for interesting biological activities.

Despite the interest in this chemical space, a thorough review of the scientific literature reveals a scarcity of specific data for This compound . However, significant research has been conducted on structurally similar flavanones and flavones. By examining these related compounds, we can infer potential characteristics and guide future research directions for the target molecule. This guide will therefore focus on providing a detailed analysis of these analogs, covering their chemical properties, synthesis, and reported biological activities, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties of Related Flavanones

The physicochemical properties of flavanones are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences their bioavailability and therapeutic potential. While specific data for this compound is not available, we can summarize the properties of closely related compounds.

Table 1: Physicochemical Properties of Flavanones Structurally Related to this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| 5-Hydroxy-7,8-dimethoxyflavanone | C₁₇H₁₆O₅ | 300.30 | 54377-25-2 | Isomeric to the target compound, with the hydroxyl group at position 5. |

| 7-Hydroxy-5-methoxy-6,8-dimethylflavanone | C₁₈H₁₈O₄ | 298.33 | Not Available | Contains methyl groups at positions 6 and 8 instead of a methoxy (B1213986) group at position 8.[1][2] |

| 7-Hydroxy-2',5,8-trimethoxyflavanone | C₁₈H₁₈O₆ | 346.33 | 100079-34-3 | Features an additional methoxy group on the B-ring.[3] |

| 5,2'-Dihydroxy-7,8-dimethoxyflavanone | C₁₇H₁₆O₆ | 316.30 | Not Available | Possesses an additional hydroxyl group on the B-ring.[4] |

Synthesis of Related Flavanones and Flavones

The synthesis of flavanones and related flavonoids is a well-established field of organic chemistry. The general approach often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which is then cyclized to the flavanone. Variations in protecting groups and reaction conditions allow for the synthesis of a wide variety of substituted flavanones.

General Synthetic Strategy

A common route for the synthesis of flavanones with a 5,7,8-substitution pattern on the A-ring involves the use of appropriately substituted 2-hydroxyacetophenones. For instance, the synthesis of homoisoflavonoids with a 7-hydroxy-5,6-dimethoxy substitution pattern has been reported, providing a potential blueprint for accessing the 7-hydroxy-5,8-dimethoxy scaffold.[5]

Example Experimental Protocol: Synthesis of 7-Hydroxy-3',4'-dimethoxyflavone

While not a flavanone, the synthesis of the corresponding flavone (B191248) provides a relevant experimental framework. This protocol is based on the oxidative cyclization of a chalcone.[6]

Step 1: Synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone

-

2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde (B141060) are condensed via a Claisen-Schmidt condensation.

-

The reaction is typically carried out in the presence of an aqueous solution of sodium hydroxide (B78521) in ethanol (B145695) at room temperature.[6]

Step 2: Oxidative Cyclization to 7-hydroxy-3',4'-dimethoxyflavone

-

The synthesized chalcone is subjected to oxidative cyclization.

-

A common method utilizes iodine as a catalyst in dimethyl sulfoxide (B87167) (DMSO).[6]

Characterization: The synthesized compounds are characterized using standard spectroscopic methods, including UV-Vis, IR, ¹H-NMR, and ¹³C-NMR.[6]

Biological Activities and Signaling Pathways of Related Flavanones and Flavones

The biological activities of flavonoids are diverse and highly dependent on their substitution patterns. While no biological data exists for this compound, studies on related compounds provide valuable insights into potential areas of activity, including antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

Many flavonoids are potent antioxidants due to their ability to scavenge free radicals. The antioxidant capacity is often linked to the presence and position of hydroxyl groups.

A study on 7,8-dihydroxyflavone (B1666355) demonstrated its neuroprotective effects against glutamate-induced toxicity in HT-22 cells, which was attributed to its antioxidant activity.[7] The compound was shown to increase cellular glutathione (B108866) levels and reduce the production of reactive oxygen species (ROS).[7]

Another related compound, 7-hydroxy-5,6,4'-trimethoxyflavone , isolated from Lippia rugosa, exhibited antioxidant activity with an IC50 of 221 µg/ml in a DPPH assay.[8]

Table 2: Antioxidant Activity of Related Flavonoids

| Compound | Assay | IC50 / Activity | Reference |

| 7-Hydroxy flavone | DPPH radical scavenging | Less than 50% scavenging at 200 mg/mL | [9] |

| 7,8-Dihydroxyflavone | Glutamate-induced toxicity | Neuroprotective | [7] |

| 7-hydroxy-5,6,4'-trimethoxyflavone | DPPH radical scavenging | 221 µg/ml | [8] |

| 7-hydroxy-3',4'-dimethoxyflavone | DPPH radical scavenging | - | [6] |

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and flavonoids are known to possess anti-inflammatory properties.

7,8-Dihydroxyflavone has been shown to exhibit anti-inflammatory effects in lipopolysaccharide (LPS)-treated RAW264.7 cells by downregulating the NF-κB and MAPK signaling pathways.[10] It inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and interleukin-1β (IL-1β), as well as the expression of iNOS and COX-2.[10]

5,7-dimethoxyflavone (B190784) also demonstrated anti-inflammatory activity comparable to aspirin (B1665792) in a rat paw edema model.[11]

Signaling Pathway: Anti-inflammatory Action of 7,8-Dihydroxyflavone

Caption: Inhibition of NF-κB and MAPK pathways by 7,8-DHF.

Cytotoxic Activity

Several flavonoids have demonstrated cytotoxic activity against various cancer cell lines, making them interesting candidates for anticancer drug development.

Bioassay-guided isolation of compounds from Mimosa diplotricha led to the identification of several 5-deoxyflavones with cytotoxic effects against A549, AGS, HT-29, and PC3 human cancer cell lines.[12] For example, 3'-hydroxy-3,7,8,4'-tetramethoxyflavone showed potent antiproliferative activity.[12]

Table 3: Cytotoxic Activity of Related Flavonoids

| Compound | Cell Line | Activity | Reference |

| 3'-hydroxy-3,7,8,4'-tetramethoxyflavone | A549, AGS, HT-29, PC3 | Potent antiproliferative activity | [12] |

| 3',5'-dimethoxyflavone | B16F10 | Cytotoxic | [13] |

Structure-Activity Relationships

The biological activity of flavones and flavanones is intricately linked to their chemical structure. A systematic review of the structure-activity relationship for the anti-inflammatory activity of flavones suggests that hydroxyl groups are indispensable.[14] Specifically, hydroxyl groups at the C-5 and C-4' positions tend to enhance activity, while those at C-6, C-7, C-8, and C-3' may attenuate it.[14] The C2-C3 single bond (as in flavanones) and hydroxylation at C-3 and on the B-ring can also impact activity.[14]

For muscle hypertrophy, a study on 5-hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora indicated that both the 5-hydroxy and 7-methoxy groups contributed to the observed myotube hypertrophy.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing scientific research. Below are summaries of key experimental methodologies cited in the literature for related flavonoids.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent.

-

Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Western Blotting

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Experimental Workflow: Western Blotting for Signaling Pathway Analysis

Caption: A typical workflow for Western blotting analysis.

Conclusion and Future Directions

This technical guide has synthesized the available scientific literature on flavanones structurally related to this compound. While direct data on the target compound is currently unavailable, the analysis of its close analogs provides a strong foundation for future research. The compiled data on physicochemical properties, synthetic strategies, and biological activities, particularly in the areas of antioxidant, anti-inflammatory, and cytotoxic effects, suggest that this compound is a promising candidate for further investigation.

Future research efforts should prioritize the following:

-

Chemical Synthesis: The development of a reliable and scalable synthetic route to obtain pure this compound is a critical first step.

-

Isolation and Characterization: Screening of natural sources for the presence of this flavanone, followed by its isolation and thorough spectroscopic characterization, would be invaluable.

-

Biological Screening: Once the compound is available, a comprehensive biological screening should be undertaken to evaluate its antioxidant, anti-inflammatory, cytotoxic, and other potential pharmacological activities.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies, including the elucidation of relevant signaling pathways, will be essential to understand its mode of action.

By addressing these key areas, the scientific community can unlock the full potential of this compound and contribute to the development of new therapeutic agents from the rich chemical diversity of natural flavonoids.

References

- 1. 7-hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Hydroxy-2',5,8-trimethoxyflavanone | CAS:100079-34-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 5,2'-Dihydroxy-7,8-dimethoxyflavanone | C17H16O6 | CID 12098358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-deoxyflavones with cytotoxic activity from Mimosa diplotricha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 7-Hydroxy-5,8-dimethoxyflavanone Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids are a diverse class of plant secondary metabolites recognized for their broad spectrum of biological activities, holding significant promise in drug discovery. 7-Hydroxy-5,8-dimethoxyflavanone is a specific flavanone (B1672756) whose therapeutic potential remains largely unexplored. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for its evaluation as a potential therapeutic agent. This document details a systematic workflow encompassing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking studies against key protein targets, and the elucidation of potential signaling pathways. All methodologies for the described in silico experiments are presented, and quantitative data from these predictive studies are summarized for clarity. The aim is to provide a robust computational strategy for the initial screening and characterization of novel flavonoids like this compound, thereby accelerating the drug discovery process.

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. Flavonoids, in particular, have attracted considerable attention due to their wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] The conventional screening of extensive compound libraries is often a lengthy and resource-intensive process. In silico methodologies present a potent and efficient alternative for predicting the biological activities of natural compounds, enabling the prioritization of candidates for subsequent experimental validation and shedding light on their mechanisms of action.[1]

This whitepaper presents a hypothetical, yet methodologically sound, in silico investigation of this compound. The workflow detailed herein is broadly applicable to the computational assessment of other novel or understudied flavonoids.

In Silico Bioactivity Prediction Workflow

The computational prediction of a compound's bioactivity follows a structured, multi-step process. This approach allows for the construction of a comprehensive profile of a compound's potential therapeutic benefits and liabilities, from initial screening to detailed simulations.[1]

Caption: A generalized workflow for the in silico bioactivity prediction of natural products.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A preliminary evaluation of a compound's pharmacokinetic and toxicological profile is critical in the early stages of drug development.[1] ADMET prediction aids in the identification of potential issues, such as poor oral bioavailability or toxicity, which could lead to failure in later stages.

Experimental Protocol: ADMET Prediction

-

Ligand Preparation: The 2D structure of this compound is obtained in SMILES (Simplified Molecular Input Line Entry System) format.

-

Server Submission: The SMILES string is submitted to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).

-

Data Analysis: The server computes a broad array of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 298.3 g/mol | < 500 g/mol |

| LogP | 2.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Lipinski's Rule of Five | 0 Violations | 0 Violations |

| GI Absorption | High | High |

| BBB Permeant | Yes | Yes/No |

| CYP2D6 Inhibitor | Yes | Yes/No |

| AMES Toxicity | No | No |

Molecular Docking Studies

Molecular docking is a computational method that forecasts the most likely orientation of a ligand when it binds to a receptor, which is typically a protein.[1] This technique is essential for pinpointing potential biological targets and understanding the molecular interactions that drive bioactivity.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank.

-

Water molecules and co-ligands are removed from the protein structure.

-

Polar hydrogens and atomic charges are added to the protein structure using software like AutoDockTools.

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a database like PubChem.

-

The ligand's geometry is optimized, and charges are assigned using software such as Avogadro or Chimera.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the receptor.

-

Molecular docking is performed using software like AutoDock Vina to predict the binding conformation and affinity.

-

-

Analysis of Results:

-

The binding energy (in kcal/mol) is calculated.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed using software like Discovery Studio Visualizer.

-

Predicted Binding Affinities and Interactions

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| EGFR | 1M17 | -7.2 | Met769, Lys721, Thr766 |

| COX-2 | 5IKR | -8.1 | Val523, Arg120, Tyr385 |

| TrkB | 4AT5 | -6.9 | Glu357, Lys378, Cys355 |

| VEGFR2 | 4ASD | -7.5 | Cys919, Asp1046, Glu885 |

Potential Signaling Pathway Modulation

Based on the predicted interactions with key protein targets, it is possible to hypothesize the signaling pathways that this compound might modulate. For instance, inhibition of EGFR and VEGFR2 could impact downstream pathways involved in cell proliferation and angiogenesis.

Caption: Predicted inhibitory effect on EGFR and VEGFR2 signaling pathways.

Conclusion

The in silico analysis presented in this whitepaper provides a foundational assessment of the potential bioactivity of this compound. The predictive data suggests that this compound possesses favorable drug-like properties and may exhibit inhibitory activity against key protein targets implicated in cancer, such as EGFR and VEGFR2. These computational findings strongly support the prioritization of this compound for further in vitro and in vivo experimental validation to confirm its therapeutic potential. This systematic in silico approach serves as a valuable and efficient strategy in the early phases of drug discovery from natural products.

References

A Comprehensive Technical Review of 7-Hydroxy-5,8-dimethoxyflavanone and Its Congeners: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research on 7-Hydroxy-5,8-dimethoxyflavanone is not presently available in peer-reviewed literature. This technical guide provides a comprehensive review based on the known synthesis, biological activities, and mechanisms of action of its close structural isomers and related methoxylated and hydroxylated flavanones. The presented data and protocols are intended to serve as a predictive resource to guide future research and development efforts for this specific flavanone (B1672756).

Introduction

Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their wide array of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Within this class, methoxylated flavanones are of particular interest due to their enhanced metabolic stability and bioavailability, which can translate to improved therapeutic potential. This guide focuses on the potential characteristics of this compound, a specific flavanone for which direct scientific literature is currently absent. By conducting a thorough review of its structural isomer, 5-Hydroxy-7,8-dimethoxyflavanone, and other related compounds, we can infer its likely physicochemical properties, potential biological activities, and promising avenues for its synthesis and investigation.

Physicochemical Properties of a Key Isomer

To provide a baseline for the potential characteristics of this compound, the known physicochemical properties of its isomer, 5-Hydroxy-7,8-dimethoxyflavanone, are presented below. These values are computationally predicted and provide a starting point for its characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₅ | --INVALID-LINK-- |

| Molecular Weight | 300.30 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Exact Mass | 300.09977361 | --INVALID-LINK-- |

| Monoisotopic Mass | 300.09977361 | --INVALID-LINK-- |

| Topological Polar Surface Area | 72.9 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 22 | --INVALID-LINK-- |

| Complexity | 461 | --INVALID-LINK-- |

Synthesis and Isolation

While this compound has not been synthesized, its isomer 5-Hydroxy-7,8-dimethoxyflavanone has been isolated from Andrographis lineata and Andrographis paniculata.[1][2] The general synthesis of flavanones is well-established and typically proceeds through the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone, followed by an acid-catalyzed cyclization.

Experimental Protocol: General Synthesis of Flavanones from Chalcones

This protocol describes a common method for the synthesis of flavanones from their corresponding 2'-hydroxychalcones.[3]

Materials:

-

2'-Hydroxychalcone (B22705) (1 equivalent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

Procedure:

-

Dissolve the 2'-hydroxychalcone (0.01 mol) in ethanol (50 mL).

-

Slowly add concentrated H₂SO₄ (8.0 mL) to the solution.

-

Reflux the reaction mixture for 8 hours.

-

Cool the reaction mixture to room temperature and leave it to stand overnight.

-

Pour the reaction mixture into 50 mL of ice-cold water and stir.

-

Filter the resulting precipitate and wash thoroughly with water.

-

Dry the solid product and recrystallize from ethanol to obtain the pure flavanone.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit both anticancer and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of methoxylated and hydroxylated flavones and flavanones against various cancer cell lines. The presence and position of hydroxyl and methoxy (B1213986) groups on the flavanone scaffold are critical for their anticancer activity.[4]

Table of In Vitro Anticancer Activity of Related Flavonoids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | [5] |

| 5-Hydroxy-3',4',7-trimethoxyflavone | K562/BCRP (Leukemia) | 0.0072 (RI₅₀) | [6] |

| 2(S)-5,2',5'-Trihydroxy-7,8-dimethoxyflavanone | L1210 (Leukemia) | ED₅₀ reported | [7] |

| 2(S)-5,2',5'-Trihydroxy-7,8-dimethoxyflavanone | K562 (Leukemia) | ED₅₀ reported | [7] |

| 2(S)-5,2',5'-Trihydroxy-7,8-dimethoxyflavanone | A549 (Lung) | ED₅₀ reported | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[8][9][10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Flavonoids, including methoxylated derivatives, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Table of In Vitro Anti-inflammatory Activity of Related Flavonoids

| Compound | Assay | IC₅₀ | Reference |

| 5,7-Dimethoxyflavone | Rat paw edema | Comparable to aspirin | [13] |

Signaling Pathways

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[14][15][16][17][18]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.[19][20][21][22][23]

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. It is frequently hyperactivated in various cancers, making it a key target for anticancer drug development.[13][24][25][26][27]

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many anticancer agents, including flavonoids, exert their effects by inducing apoptosis in cancer cells.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, this comprehensive review of its structural isomers and related methoxylated flavanones provides a strong foundation for predicting its potential as a valuable bioactive compound. The presented data suggests that this flavanone is likely to possess significant anticancer and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K-Akt, and the induction of apoptosis.

Future research should prioritize the chemical synthesis of this compound to enable its biological evaluation. Subsequent in vitro studies should focus on confirming its cytotoxic and anti-inflammatory activities against a panel of relevant cell lines. Mechanistic studies will be crucial to elucidate its specific molecular targets and to validate the predicted interactions with the signaling pathways outlined in this guide. The information compiled herein serves as a valuable resource for researchers and drug development professionals to initiate and guide these future investigations into the therapeutic potential of this compound.

References

- 1. Flavonoids from Andrographis lineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis [frontiersin.org]

- 3. rjptonline.org [rjptonline.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. cdn-links.lww.com [cdn-links.lww.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

- 27. cusabio.com [cusabio.com]

potential therapeutic targets of 7-Hydroxy-5,8-dimethoxyflavanone

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Hydroxy-5,8-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on this compound is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally similar flavonoids to infer its potential therapeutic targets and mechanisms of action. The insights presented herein are intended to provide a foundational resource to stimulate and guide future research into this specific compound.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities. While this specific flavanone (B1672756) is not extensively studied, its structural similarity to other well-researched hydroxy- and methoxyflavonoids allows for the formulation of hypotheses regarding its therapeutic potential. This technical guide explores the prospective therapeutic targets of this compound by analyzing the established bioactivities of its analogues, focusing on neuroprotection, anti-inflammatory effects, and anticancer activity. We will delve into the underlying signaling pathways, present quantitative data from related compounds, detail relevant experimental protocols, and visualize key mechanisms to provide a comprehensive overview for future investigation.

Potential Therapeutic Area: Neuroprotection

Structurally related flavonoids, particularly 7,8-dihydroxyflavone (B1666355) (7,8-DHF), have demonstrated significant neuroprotective effects. A key finding is that 7,8-DHF is metabolized into 7-hydroxy-8-methoxyflavone in monkeys, a compound closely resembling this compound.[1] This suggests a potential for similar biological activity.

Core Target: TrkB Receptor Agonism

7,8-DHF is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF).[1][2][3] The BDNF/TrkB signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. By mimicking BDNF, this compound could potentially activate this pathway, offering therapeutic benefits in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][3] In MPP+-treated monkeys, a model for Parkinson's disease, 7,8-DHF treatment prevented the progressive degeneration of midbrain dopaminergic neurons.[1]

Signaling Pathway: BDNF/TrkB

Upon binding to the TrkB receptor, agonists like 7,8-DHF can trigger its dimerization and autophosphorylation, initiating downstream signaling cascades, including the Akt pathway, which promotes cell survival.

Caption: Hypothesized activation of the TrkB signaling pathway.

Additional Neuroprotective Mechanisms

-

Antioxidant Activity: 7,8-DHF exhibits neuroprotection against glutamate-induced toxicity by increasing cellular glutathione (B108866) levels and reducing reactive oxygen species (ROS) production, independent of TrkB activation.[4] This suggests a direct antioxidant effect that could be shared by this compound.

-

Multi-target Effects: The related 5,7-dimethoxyflavone (B190784) has been shown to interact with GABRA1, GABRG2, 5-HT2A, and 5-HT2C receptors, reducing levels of amyloid-β and pro-inflammatory markers, making it a promising candidate for Alzheimer's disease intervention.[5]

Potential Therapeutic Area: Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. Studies on 7,8-DHF and other methoxyflavones indicate that they can suppress inflammatory responses by modulating key signaling pathways.

Core Targets: NF-κB and MAPK Pathways

The anti-inflammatory effects of 7,8-DHF are mediated by the downregulation of the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-treated RAW264.7 cells.[6] Similarly, other methoxyflavones inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-6, and IL-1β by suppressing these pathways.[7][8]

Signaling Pathway: NF-κB Inhibition

In response to inflammatory stimuli like LPS, the IκB protein is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids can inhibit this process.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Therapeutic Area: Anticancer Activity

A wide array of methoxyflavones and hydroxyflavones have demonstrated cytotoxic effects against various cancer cell lines. The position and number of hydroxyl and methoxy (B1213986) groups are crucial for their anticancer activity.[9][10]

Potential Mechanisms and Targets

-

Induction of Apoptosis: 5,7-dimethoxyflavone induces apoptosis in HepG2 liver cancer cells through the generation of ROS and a reduction in mitochondrial membrane potential.[11] 5-Hydroxy-7-methoxyflavone also triggers mitochondrial-associated cell death in colon carcinoma cells.[12]

-

Cell Cycle Arrest: Treatment with 5,7-dimethoxyflavone leads to the arrest of HepG2 cells in the Sub-G1 phase of the cell cycle.[11]

-

Inhibition of Metastasis: 7,8-DHF significantly blocks the migration and invasion of metastatic melanoma cells.[13]

-

Signaling Pathway Modulation: The anticancer effects can be mediated through the downregulation of pathways like PI3K/AKT.[14] In melanoma, 7,8-DHF suppresses cancer progression by downregulating the α-MSH/cAMP/MITF pathway.[13]

Signaling Pathway: Intrinsic Apoptosis

ROS generation, a common mechanism for flavonoid-induced cytotoxicity, can lead to mitochondrial dysfunction and the activation of the intrinsic apoptosis pathway, culminating in cell death.

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of structurally related flavonoids, providing a benchmark for potential activity.

Table 1: Anticancer Activity of Related Flavonoids

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | Cytotoxicity | 25 µM | [11] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 21.27 µM | [9] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast Cancer) | Cytotoxicity | 8.58 µM | [9] |

| 5-hydroxy-3',4',7-trimethoxyflavone | K562/BCRP (Leukemia) | Reversal of Drug Resistance | 7.2 nM (RI50) | [15] |

Table 2: Anti-inflammatory Activity of Related Flavonoids

| Compound | Target | Activity | IC50 Value | Reference |

| 7-Hydroxyflavone | PKM2 | Inhibition | 2.12 µM | [16] |

| 7-Hydroxyflavone | COX-2 | Inhibition | 27 µg/mL | [16] |

| 7-Hydroxyflavone | 5-LOX | Inhibition | 33 µg/mL | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of flavonoids.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., p-Akt, NF-κB p65, Caspase-3).

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.

Experimental Workflow Visualization

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

Based on the extensive evidence from structurally analogous compounds, this compound emerges as a promising candidate for drug development with potential therapeutic applications in neurodegenerative diseases, inflammatory disorders, and cancer. Its therapeutic potential is likely rooted in its ability to modulate key cellular signaling pathways, including TrkB, NF-κB, MAPK, and apoptosis-related cascades.

The data presented in this guide provide a strong rationale for initiating a dedicated research program to elucidate the specific biological profile of this compound. Future investigations should prioritize:

-

Direct Biological Screening: Performing in vitro assays (cytotoxicity, anti-inflammatory, neuroprotection) to confirm and quantify the hypothesized activities.

-

Target Identification and Validation: Employing techniques like molecular docking, pull-down assays, and kinome screening to identify its direct molecular targets.

-

In Vivo Efficacy: Evaluating the compound in relevant animal models to assess its therapeutic efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize potency and drug-like properties.

This comprehensive approach will be crucial in validating the therapeutic potential of this compound and advancing it through the drug development pipeline.

References

- 1. Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity of 7,8-dihydroxyflavone in melanoma cells via downregulation of α-MSH/cAMP/MITF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone up-regulates miR-145 expression and inhibits proliferation of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Hydroxy-5,8-dimethoxyflavanone from Chalcone

Abstract

This document provides a detailed protocol for the synthesis of 7-Hydroxy-5,8-dimethoxyflavanone, a flavonoid compound of interest for its potential biological activities. The synthesis is a two-step process beginning with the Claisen-Schmidt condensation to form the chalcone (B49325) precursor, 2',4'-Dihydroxy-3',6'-dimethoxychalcone, followed by an acid-catalyzed intramolecular cyclization to yield the target flavanone (B1672756). This protocol offers comprehensive methodologies, expected quantitative data, and visual workflows to guide researchers in the fields of medicinal chemistry and drug development. Flavonoids, as a class, are recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, making the synthesis of novel derivatives like this compound a significant endeavor.[1]

Introduction

Flavanones are a subclass of flavonoids widely found in citrus plants.[2] They feature a characteristic C6-C3-C6 backbone arranged into a chromanone ring system. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1][2][3][4]

The synthesis of flavanones is most commonly achieved through the intramolecular cyclization of 2'-hydroxychalcones.[5] This reaction, an intramolecular oxa-Michael addition, can be catalyzed by acids or bases.[2][6] The chalcone precursors themselves are readily synthesized via the Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde.[7] This modular approach allows for the creation of a diverse library of flavanones by varying the substitution patterns on both aromatic rings.

This document outlines a reliable method for the synthesis of this compound, starting from 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde (B42025).

Synthesis Pathway Overview

The synthesis of this compound is accomplished in two primary stages:

-

Step 1: Claisen-Schmidt Condensation. Synthesis of the chalcone intermediate (2',4'-Dihydroxy-3',6'-dimethoxychalcone) from 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde in the presence of a strong base like potassium hydroxide (B78521) (KOH).

-

Step 2: Intramolecular Cyclization. Acid-catalyzed cyclization of the purified chalcone to form the target flavanone, this compound. Acetic acid is an effective catalyst for this transformation, which can be accelerated by microwave irradiation.[2]

Experimental Protocols

Protocol 1: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone

This protocol is based on the standard Claisen-Schmidt condensation method.

Materials:

-

2,4-dihydroxy-3,6-dimethoxyacetophenone

-

Benzaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Dissolve 2,4-dihydroxy-3,6-dimethoxyacetophenone (1 equiv.) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a 50% (w/v) solution of KOH in distilled water.

-

Cool the flask containing the acetophenone (B1666503) solution in an ice bath to 0-5 °C.

-

Slowly add the KOH solution to the flask with continuous stirring.

-

Add benzaldehyde (1.1 equiv.) dropwise to the reaction mixture.

-

Remove the ice bath and allow the mixture to stir at room temperature for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH 2-3 by slowly adding 10% HCl.

-

A yellow solid precipitate of the chalcone should form. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

For further purification, recrystallize the crude solid from ethanol or purify by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of this compound

This protocol describes the acid-catalyzed cyclization of the chalcone precursor.

Materials:

-

2',4'-Dihydroxy-3',6'-dimethoxychalcone (from Protocol 1)

-

Glacial Acetic Acid (AcOH)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution